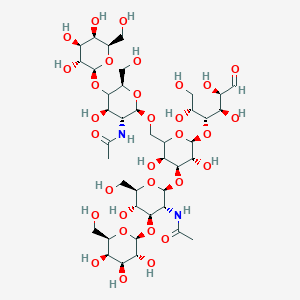

p-Lacto-N-hexaose (pLNH)

Description

Properties

CAS No. |

64331-48-2 |

|---|---|

Molecular Formula |

C40H68N2O31 |

Molecular Weight |

1073.0 g/mol |

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4S,5S,6R)-4-[(2S,3R,4R,5S,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C40H68N2O31/c1-10(50)41-19-26(59)32(18(9-49)68-36(19)72-34-24(57)16(7-47)66-39(29(34)62)69-31(13(53)4-44)21(54)12(52)3-43)70-40-30(63)35(25(58)17(8-48)67-40)73-37-20(42-11(2)51)33(23(56)15(6-46)64-37)71-38-28(61)27(60)22(55)14(5-45)65-38/h3,12-40,44-49,52-63H,4-9H2,1-2H3,(H,41,50)(H,42,51)/t12-,13+,14+,15+,16+,17+,18+,19+,20+,21+,22-,23+,24-,25-,26+,27-,28+,29+,30+,31+,32+,33+,34-,35-,36-,37-,38-,39-,40-/m0/s1 |

InChI Key |

JBUKBMAGFHJXMR-VGGBRENTSA-N |

SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)CO)O)O)O)NC(=O)C)O)O |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)NC(=O)C)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)CO)O)O)O)NC(=O)C)O)O |

physical_description |

Solid |

Synonyms |

Galβ1-4GlcNAcβ1-3Galβ1-4GlcNAcβ1-3Galβ1-4Glc C40H68N2O31 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for P Lacto N Hexaose

Chemical Synthesis Approaches

Chemical synthesis offers a powerful route to pLNH, allowing for precise control over the stereochemistry and regioselectivity of glycosidic bond formation. Modern strategies have focused on convergent approaches, optimization of reaction conditions, and maximizing yield and purity.

Convergent Coupling Strategies for Oligosaccharide Assembly

An alternative [2+4] coupling strategy was explored but proved to be unsuccessful, highlighting the critical importance of the chosen assembly strategy in the synthesis of complex oligosaccharides. dtu.dk The convergent synthesis of related complex HMOs, such as lacto-N-hexaose (LNH), has also successfully employed a [2+2+2] strategy, demonstrating the versatility of convergent methods. acs.orgnih.gov

Optimization of Glycosylation Conditions and Protecting Group Chemistries

The success of pLNH chemical synthesis hinges on the careful selection and manipulation of protecting groups and the optimization of glycosylation conditions. dtu.dknih.gov Protecting groups are temporary modifications to reactive functional groups on the sugar molecules to prevent unwanted side reactions during synthesis.

A variety of protecting groups are employed in pLNH synthesis, including:

Levulinoyl (Lev) group: Used for the temporary protection of hydroxyl groups, it can be selectively removed under mild conditions using hydrazine acetate (B1210297). dtu.dk

Benzoyl (Bz) and Benzyl (Bn) groups: Commonly used for more permanent protection of hydroxyl groups and are typically removed in the final steps of the synthesis. dtu.dk

Phthalimido (Phth) group: Utilized to protect the amino group of glucosamine and to direct the stereochemical outcome of glycosylation. dtu.dk

The choice of glycosylation promoters is also critical for activating the glycosyl donor and facilitating the formation of the desired glycosidic linkage. Promoters such as N-iodosuccinimide (NIS) in combination with silver trifluoromethanesulfonate (AgOTf) or triflic acid (TfOH) have been successfully used in the synthesis of pLNH. dtu.dk The solvent, temperature, and reaction time are all carefully controlled to maximize the yield and stereoselectivity of the glycosylation reactions.

Yield Optimization and Purity Attainment in Chemical Synthesis

Achieving high yields and purity is a significant challenge in the multi-step chemical synthesis of complex oligosaccharides like pLNH. Optimization involves screening multiple combinations of protecting groups, leaving groups on the glycosyl donor, and glycosylation reaction conditions. dtu.dknih.gov

Table 1: Selected Reaction Yields in the Chemical Synthesis of pLNH Building Blocks

| Reaction Step | Glycosyl Donor/Acceptor | Promoter/Reagents | Product | Yield (%) | Reference |

| Disaccharide Synthesis | Thioglycoside donor 7 + Glycosyl acceptor 8 | NIS, TfOH | Disaccharide 9 | 93 | dtu.dk |

| Lev Group Deprotection | Disaccharide 9 | Hydrazine acetate | Disaccharide acceptor 10 | 87 | dtu.dk |

| Disaccharide Synthesis | Glucosamine donor 4 + Glycosyl acceptor 5 | NIS, AgOTf | Disaccharide 20 | 94 | dtu.dk |

| Lev Group Deprotection | Disaccharide 20 | Hydrazine acetate | Disaccharide acceptor 21 | 88 | dtu.dk |

| Trisaccharide Synthesis | Galactosyl donor 3 + Disaccharide acceptor 21 | NIS, AgOTf | Trisaccharide 22 | 78 | dtu.dk |

Enzymatic Synthesis Strategies

Enzymatic synthesis provides an attractive alternative to chemical methods, offering high regio- and stereoselectivity under mild reaction conditions. This approach utilizes enzymes, such as glycosyltransferases, as catalysts to construct the oligosaccharide chain.

Role of Glycosyltransferases in Oligosaccharide Elongation

Glycosyltransferases are enzymes that catalyze the transfer of a monosaccharide from an activated sugar donor (typically a nucleotide sugar) to an acceptor molecule. nih.gov In the context of pLNH synthesis, these enzymes are responsible for the sequential elongation of the oligosaccharide chain.

A sequential one-pot enzymatic system employing bacterial glycosyltransferases has been developed for the efficient production of pLNH. researchgate.net This system facilitates the extension of both type-1 (Galβ1-3GlcNAc) and type-2 (Galβ1-4GlcNAc) N-acetyllactosamine (LacNAc) backbones. The synthesis of pLNH can be achieved by the enzymatic elongation of lacto-N-tetraose (LNT), which serves as the acceptor for a lacto-N-biose (LNB) unit. dtu.dk

Catalytic Mechanisms and Substrate Specificity of Relevant Enzymes (e.g., Lacto-N-biosidases)

Lacto-N-biosidases are key enzymes involved in the metabolism of human milk oligosaccharides containing the type 1 chain, such as pLNH. nih.govnih.govasm.org While their primary natural function is degradation, these enzymes can also be harnessed for synthesis through transglycosylation reactions.

The lacto-N-biosidase (LnbX) from Bifidobacterium longum has been utilized for the single-step elongation of lacto-N-neotetraose (LNnT) with lacto-N-tetraose (LNT) as the donor to synthesize pLNH. dtu.dk The wild-type enzyme showed a molar yield of 18%, which was improved to 27% through protein engineering. Further optimization of reaction conditions, including temperature, pH, substrate concentrations, and enzyme concentration, led to a maximum molar yield of 57%. dtu.dk

Table 2: Optimized Conditions for Enzymatic Synthesis of pLNH via Transglycosylation

| Parameter | Optimized Value |

| Enzyme | LnbX D416N variant |

| Donor Substrate (LNT) | 100 mM |

| Acceptor Substrate (LNnT) | 500 mM |

| Enzyme Concentration | 1 µM |

| Temperature | 35 °C |

| pH | 6.5 |

| Reaction Time | 3 hours |

| Maximum Molar Yield | 57% |

The catalytic mechanism of lacto-N-biosidase from Bifidobacterium bifidum (a GH20 family enzyme) proceeds via a substrate-assisted mechanism. acs.orgresearchgate.net The enzyme specifically recognizes and cleaves the terminal lacto-N-biosyl residue from the non-reducing end of type 1 chain oligosaccharides. nih.govasm.org This specificity is crucial for both its degradative and synthetic applications.

Enzyme Engineering for Enhanced Transglycosylation Performance

The enzymatic synthesis of pLNH often relies on the transglycosylation activity of glycosidases. However, the natural catalytic activity of these enzymes is typically hydrolytic. To enhance their synthetic capabilities, protein engineering has emerged as a powerful tool. Techniques such as rational design and directed evolution are employed to modify the amino acid sequences of enzymes, thereby altering their structure and catalytic activity to favor synthesis over hydrolysis.

Rational design involves site-directed mutagenesis of key amino acid residues within the enzyme's active site to reduce hydrolytic activity and promote the transfer of sugar moieties to an acceptor molecule. For instance, by targeting residues that influence the binding of the glycosyl donor and acceptor, the transglycosylation/hydrolysis ratio can be significantly improved. Computational modeling and molecular docking studies are often used to identify these critical residues.

Directed evolution, on the other hand, involves creating a large library of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with desired properties. This approach does not require prior knowledge of the enzyme's structure-function relationship and has been successful in generating biocatalysts with enhanced stability, activity, and selectivity for oligosaccharide synthesis. While specific examples of engineered enzymes for pLNH synthesis are not extensively detailed in the literature, the principles have been successfully applied to the synthesis of structurally similar HMOs.

Optimization of Reaction Parameters

The efficiency of enzymatic synthesis of oligosaccharides is highly dependent on the reaction conditions. Key parameters that are typically optimized include temperature, pH, and the concentrations of the substrate and enzyme.

Temperature: The optimal temperature for enzymatic synthesis is a balance between maximizing enzyme activity and ensuring enzyme stability. Higher temperatures can increase reaction rates but may also lead to enzyme denaturation.

pH: The pH of the reaction medium affects the ionization state of amino acid residues in the enzyme's active site, which is crucial for its catalytic activity. The optimal pH for transglycosylation can differ from that for hydrolysis.

Substrate and Enzyme Concentrations: High substrate concentrations can favor the transglycosylation reaction over hydrolysis. The ratio of donor to acceptor substrate is also a critical factor influencing the yield of the desired oligosaccharide. Optimal enzyme concentration is determined to achieve a reasonable reaction rate without being cost-prohibitive.

The following table illustrates a hypothetical optimization of reaction parameters for the enzymatic synthesis of an oligosaccharide, based on general principles observed in related studies.

| Parameter | Range Tested | Optimal Value | Rationale |

| Temperature (°C) | 30 - 60 | 50 | Balances enzyme activity and stability. |

| pH | 5.0 - 8.0 | 6.5 | Maximizes the transglycosylation activity of the specific glycosidase. |

| Donor Substrate (mM) | 10 - 100 | 80 | High concentration favors the synthetic reaction. |

| Acceptor Substrate (mM) | 50 - 200 | 150 | A higher acceptor to donor ratio drives the reaction towards product formation. |

| Enzyme Conc. (U/mL) | 1 - 10 | 5 | Sufficient for a practical reaction time without excessive cost. |

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic methods to construct complex oligosaccharides like pLNH. This approach allows for the efficient synthesis of core structures chemically, followed by precise enzymatic modifications.

Hybrid Approaches Integrating Chemical and Enzymatic Steps

A key strategy in the chemoenzymatic synthesis of pLNH involves the chemical synthesis of a core tetrasaccharide structure. frontiersin.orgnih.gov This chemically synthesized precursor is then used as a substrate for subsequent enzymatic glycosylation steps. frontiersin.org This hybrid approach leverages the strengths of chemical synthesis for creating complex initial building blocks and the high selectivity of enzymes for the final glycosylation steps. frontiersin.orgnih.gov

Addressing Regioselectivity and Stereoselectivity Challenges

One of the major hurdles in oligosaccharide synthesis is achieving the correct regioselectivity (which hydroxyl group is glycosylated) and stereoselectivity (the orientation of the new glycosidic bond). Chemical synthesis often requires multiple protection and deprotection steps to achieve the desired selectivity, which can be laborious. frontiersin.org In the chemoenzymatic approach, the high specificity of glycosyltransferases is utilized to overcome these challenges in the later stages of the synthesis. frontiersin.orgnih.gov By carefully selecting the appropriate enzymes, specific sugar units can be added to the desired positions with the correct anomeric configuration, minimizing the need for complex protecting group strategies. frontiersin.orgnih.gov For instance, the order of enzymatic reactions with different galactosyltransferases can be arranged to sequentially assemble β1,4- and β1,3-galactosyl moieties on different arms of the core structure to achieve an efficient synthesis of LNH. nih.gov

Utilization of Nucleotide Sugar Donors in Enzymatic Reactions

Enzymatic glycosylation reactions catalyzed by glycosyltransferases require activated sugar donors, most commonly in the form of nucleotide sugars. mdpi.com These molecules, such as uridine diphosphate galactose (UDP-Gal) and uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), provide the energy required for the formation of the glycosidic bond. mdpi.com In the chemoenzymatic synthesis of pLNH, the enzymatic extension of the chemically synthesized core relies on the use of such nucleotide sugar donors in conjunction with specific glycosyltransferases. frontiersin.orgmdpi.com The availability of these nucleotide sugars, either through chemical synthesis or enzymatic regeneration systems, is a crucial aspect of this methodology. nih.gov

Whole-Cell Biotransformation for pLNH Production

Whole-cell biotransformation utilizes genetically engineered microorganisms as biocatalysts for the synthesis of complex molecules like pLNH. This approach offers several advantages, including the elimination of costly enzyme purification steps and the in-situ regeneration of cofactors and nucleotide sugar donors.

Genetically modified strains of bacteria, such as Escherichia coli, can be engineered to express the necessary glycosyltransferases for the stepwise assembly of pLNH from simpler, readily available substrates like lactose (B1674315). researchgate.netnih.gov For example, the recombinant expression of genes encoding a β1,3-N-acetylglucosaminyltransferase and a β1,3-galactosyltransferase can enable the conversion of lactose to a lacto-N-tetraose core structure within the microbial cell. researchgate.netnih.gov Further engineering to include additional glycosyltransferases could potentially extend this core to form pLNH. While the specific whole-cell production of pLNH is not yet extensively documented, the successful synthesis of related fucosylated and sialylated HMOs using this method demonstrates its significant potential for the large-scale and cost-effective production of pLNH. researchgate.netnih.gov

Structural Elucidation and Advanced Characterization of P Lacto N Hexaose

Spectroscopic Techniques for Structural Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Linkage Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the primary structure of glycans, including the sequence of monosaccharides, their anomeric configurations (α or β), and the linkages between them. researchgate.net For pLNH, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to gain a comprehensive understanding of its structure. geomar.denih.gov

Proton (¹H) NMR provides information on the chemical environment of each hydrogen atom, with characteristic chemical shifts for anomeric protons helping to identify the individual sugar residues and their configurations. nih.gov Carbon-¹³ (¹³C) NMR complements this by providing data on the carbon skeleton. geomar.de The observation of nuclear Overhauser effects (NOEs) between the anomeric protons and the aglycone protons of adjacent residues is crucial for confirming the glycosidic linkages. nih.gov

Detailed analysis of NMR data, including chemical shifts and coupling constants, allows for the precise determination of the pLNH structure as Galβ1-3GlcNAcβ1-3Galβ1-4GlcNAcβ1-3Galβ1-4Glc. elicityl-oligotech.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for p-Lacto-N-hexaose (pLNH) This table presents illustrative data and may not be exhaustive.

| Monosaccharide Residue | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| β-D-Galactose (Reducing End) | H-1 | 4.68 | 103.5 |

| C-1 | 103.5 | ||

| β-D-Glucose | H-1 | 4.47 | 103.2 |

| C-1 | 103.2 | ||

| β-D-N-Acetylglucosamine | H-1 | 4.72 | 102.8 |

| C-1 | 102.8 | ||

| β-D-Galactose | H-1 | 4.55 | 104.1 |

| C-1 | 104.1 | ||

| β-D-N-Acetylglucosamine | H-1 | 4.75 | 102.6 |

| C-1 | 102.6 | ||

| β-D-Galactose (Non-reducing End) | H-1 | 4.49 | 103.8 |

| C-1 | 103.8 |

Note: Chemical shifts can vary slightly depending on experimental conditions such as solvent and temperature.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an indispensable technique for the analysis of complex carbohydrates like pLNH, providing information on molecular weight, composition, and sequence. acs.org Due to the isomeric nature of many HMOs, MS is often coupled with separation techniques. acs.org

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the elemental composition and, consequently, the molecular formula of a compound. nih.gov For pLNH, HRMS confirms the molecular formula as C₄₀H₆₈N₂O₃₁. elicityl-oligotech.comelicityl-oligotech.com This level of precision is crucial for distinguishing pLNH from other oligosaccharides with similar masses.

Liquid chromatography-mass spectrometry (LC-MS/MS) is a cornerstone for the analysis of complex mixtures of HMOs. acs.org LC separates the different oligosaccharides before they enter the mass spectrometer. oup.com Tandem MS (MS/MS) involves isolating a specific ion (like the molecular ion of pLNH) and fragmenting it to obtain structural information. nih.gov The fragmentation patterns, which include glycosidic and cross-ring cleavages, provide details about the sequence and linkage of the monosaccharide units. nih.govacs.org This technique is particularly useful for distinguishing between isomers. nih.gov

Ion mobility-mass spectrometry (IM-MS) adds another dimension of separation based on the size, shape, and charge of the ions as they drift through a gas-filled tube under the influence of an electric field. mdpi.com This technique is exceptionally powerful for resolving isomers that may not be separable by chromatography or distinguishable by mass alone. nih.govrsc.org For instance, IM-MS can separate pLNH from its isomer, lacto-N-hexaose (LNH), which differ only in the linkage position of one galactose residue. mdpi.comrsc.org The different drift times observed for the deprotonated ions of LNH and pLNH indicate distinct three-dimensional structures in the gas phase. rsc.org

Table 2: Comparison of Mass Spectrometry Techniques for pLNH Analysis

| Technique | Information Provided | Key Advantage for pLNH Analysis |

| HRMS | Precise molecular weight and elemental composition. | Confirms the molecular formula C₄₀H₆₈N₂O₃₁. elicityl-oligotech.comelicityl-oligotech.com |

| LC-MS/MS | Separation of isomers, sequence, and linkage information from fragmentation. | Enables profiling in complex mixtures and detailed structural confirmation. acs.orgnih.gov |

| IM-MS | Separation of isomers based on shape and size (collision cross-section). | Resolves structurally similar isomers like pLNH and LNH. mdpi.comrsc.org |

| MALDI-TOF-MS | Rapid molecular weight determination and profiling of major components. | High-throughput screening of samples for the presence of pLNH. oup.comresearchgate.net |

Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS) is a high-throughput technique often used for the initial profiling of HMOs in a sample. oup.comresearchgate.net In this method, the sample is co-crystallized with a matrix that absorbs laser energy, leading to the gentle ionization of the analyte. acs.org The time it takes for the ions to travel to the detector is proportional to their mass-to-charge ratio, allowing for rapid determination of the molecular weights of the oligosaccharides present. researchgate.net While MALDI-TOF-MS is excellent for identifying the presence of compounds with the mass of pLNH, it generally requires coupling with other techniques for unambiguous isomer identification. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy

Key Spectral Regions and Interpretations for pLNH:

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Interpretation for pLNH |

| 3600-3200 | O-H Stretching | Indicates the presence of numerous hydroxyl (-OH) groups, a hallmark of carbohydrates. The broadness of this peak suggests extensive hydrogen bonding. |

| 3000-2800 | C-H Stretching | Corresponds to the stretching vibrations of C-H bonds within the glucose, galactose, and N-acetylglucosamine residues. |

| ~1650 | Amide I (C=O Stretching) | A strong band in this region is characteristic of the carbonyl group in the N-acetylglucosamine (GlcNAc) units of pLNH. |

| ~1550 | Amide II (N-H Bending) | This band arises from the N-H bending vibrations of the amide groups in the GlcNAc residues. |

| 1200-950 | C-O Stretching, C-C Stretching | This "fingerprint" region is complex and contains overlapping signals from C-O and C-C stretching vibrations of the glycosidic linkages and the sugar rings. It is highly specific to the overall structure and conformation of the oligosaccharide. |

Studies on related complex carbohydrates demonstrate the utility of FTIR in confirming the presence of these key functional groups. For instance, the analysis of milk composition has utilized FTIR to identify biomarkers by their characteristic spectral features. mdpi.com Reaction-induced FTIR difference spectroscopy, coupled with isotope labeling and theoretical calculations, can further refine the interpretation of spectra for complex biomolecules by isolating the vibrations of specific chemical groups. nih.gov While specific FTIR data for pure pLNH is not extensively detailed in the public domain, the principles of FTIR applied to other complex carbohydrates provide a solid framework for its structural analysis.

X-ray Crystallography and Cryo-Electron Microscopy for Glycosyltransferase Structural Insights

The synthesis of pLNH, both in vivo and in vitro, is catalyzed by a class of enzymes known as glycosyltransferases. nih.gov Understanding the three-dimensional structures of these enzymes is paramount for elucidating the mechanisms of pLNH biosynthesis. X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful techniques used to determine the atomic-resolution structures of these proteins. nih.govenergy.gov

Glycosyltransferases are responsible for the sequential addition of monosaccharide units to form the pLNH chain. nih.gov These enzymes exhibit high regio- and stereoselectivity, which is dictated by the architecture of their active sites. google.com

X-ray Crystallography: This technique has been instrumental in revealing the 3D structures of numerous glycosyltransferases at atomic detail. nih.govmdpi.com By crystallizing the enzyme, often in complex with a donor or acceptor substrate analog, researchers can map the catalytic site, identify key amino acid residues involved in substrate binding and catalysis, and understand the basis for their specificity. mdpi.com For example, structural studies of glycosyltransferases have provided insights into how they recognize specific glycan acceptors and catalyze the formation of specific glycosidic linkages, which is essential for the correct assembly of pLNH. mdpi.com

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has emerged as a complementary and sometimes alternative technique to X-ray crystallography, particularly for large and flexible enzymes or protein complexes that are difficult to crystallize. energy.govspringernature.com This method allows for the determination of protein structures in a near-native state. energy.gov For glycosyltransferases involved in the synthesis of complex carbohydrates like hemicellulose, cryo-EM has been used to examine their structures, both alone and in complex with other proteins, to understand the molecular mechanisms of their synthesis. energy.gov

While specific crystal or cryo-EM structures of the exact glycosyltransferases responsible for synthesizing the complete pLNH molecule may not be publicly available, the wealth of structural data on homologous enzymes provides a strong basis for understanding how the specific sequence of glycosidic bonds in pLNH is achieved. nih.govmdpi.com These structural insights are crucial for the chemoenzymatic synthesis of pLNH and for engineering enzymes with novel specificities. nih.gov

Chromatographic Separation Methods

The analysis and purification of pLNH from complex mixtures, such as human milk or synthetic reaction products, rely on high-resolution chromatographic techniques. The choice of method depends on the specific analytical goal, whether it is quantification, purification, or detailed structural characterization.

High pH Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

High pH Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly effective method for the separation and quantification of underivatized carbohydrates. nih.govcreative-biolabs.com At high pH (typically >12), the hydroxyl groups of carbohydrates become partially ionized, allowing them to be separated as anions on a strong anion-exchange column. creative-biolabs.com

Key Features of HPAEC-PAD for pLNH Analysis:

High Resolution: HPAEC-PAD offers excellent resolution of complex oligosaccharide mixtures, including the separation of isomers. semanticscholar.orgoup.com

Sensitivity: Pulsed Amperometric Detection provides sensitive and direct detection of carbohydrates without the need for derivatization, with detection limits reaching the sub-picomole level. creative-biolabs.com

Application: This technique is widely used for determining the monosaccharide and oligosaccharide composition of glycoproteins and is considered a standard for purity assessment of HMOs. creative-biolabs.com For pLNH, HPAEC-PAD can be used to resolve it from other neutral and acidic HMOs, although a preliminary separation of these two groups may be necessary for complex samples. nih.govsemanticscholar.org

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separates molecules based on their hydrophobicity. wikipedia.org Since native oligosaccharides like pLNH are highly polar, they typically require derivatization to be retained on a non-polar stationary phase. semanticscholar.orgoup.com

Derivatization and Separation in RP-HPLC:

Derivatization: A common approach is reductive amination, where a fluorescent tag (e.g., 2-aminobenzamide) is attached to the reducing end of the oligosaccharide. This not only increases the hydrophobicity for retention on the C18 column but also allows for sensitive fluorescence detection.

Separation: RP-HPLC is a powerful tool for the analysis and purification of peptides, proteins, and derivatized glycoproteins. nih.govcreative-biolabs.com It can effectively separate complex mixtures of derivatized oligosaccharides. The method's robustness allows for easy changes in separation conditions by altering the gradient slope, temperature, or solvent composition. creative-biolabs.com

Data Interpretation and Computational Approaches in Structural Elucidation

The structural elucidation of complex oligosaccharides like pLNH is a multifaceted process that integrates experimental data with computational tools. The interpretation of raw data from spectroscopic and chromatographic analyses requires sophisticated approaches to translate it into a definitive molecular structure.

Integration of Analytical Data: The complete structural assignment of pLNH involves piecing together information from various techniques. For instance, mass spectrometry provides the molecular weight and fragmentation patterns, which suggest the sequence and branching of monosaccharides. acs.org NMR spectroscopy reveals the anomeric configurations (α or β) and the positions of the glycosidic linkages. umich.edu Chromatographic methods, by comparing retention times with known standards, help in identifying the compound and assessing its purity. oup.com

Computational Tools in Glycoscience: Computational modeling and databases play a crucial role in modern glycan analysis.

Spectral Databases and Annotation Tools: Computational tools such as GlycoWorkbench are used to assist in the annotation of mass spectral data. These platforms can help in matching experimental fragmentation patterns to theoretical structures, facilitating the identification of known and even novel HMOs.

Modeling Glycosyltransferase Action: In silico models of HMO biosynthesis can predict the range of possible structures based on the known activities of glycosyltransferases. biorxiv.org By comparing the predicted glycome with experimentally observed structures, researchers can identify key enzymes in the biosynthetic pathways and even propose structures for previously uncharacterized HMOs. biorxiv.org For example, computational analysis can help determine that pLNH is derived from lacto-N-tetraose. biorxiv.org

Structure-Function Relationship: Computational approaches are also used to study the interactions of pLNH with proteins, such as bacterial adhesins or host lectins. Molecular dynamics simulations can provide insights into the conformational flexibility of pLNH and the specific interactions that govern its biological activity.

The combination of these advanced analytical techniques and computational methods provides a powerful toolkit for the comprehensive structural elucidation and characterization of p-Lacto-N-hexaose.

Bioinformatics and Machine Learning for Predicting Glycan Structures and Enzyme Behavior

The intricate and branched nature of glycans like p-Lacto-N-hexaose (pLNH) presents a significant challenge for traditional structural elucidation methods. Consequently, the fields of bioinformatics and machine learning (ML) have become indispensable for predicting glycan structures and the behavior of the enzymes responsible for their synthesis. acs.orgmdpi.com These computational approaches leverage vast datasets of known glycan structures and enzyme specificities to build predictive models, accelerating research and providing insights that are difficult to obtain through experimental methods alone. mdpi.comnih.gov

Machine learning models, particularly deep learning and neural networks, are trained on large repositories of glycan data to recognize patterns that correlate with specific structural features or enzyme activities. mdpi.comresearchgate.net For instance, models can be trained to predict the likelihood of specific glycosidic linkages forming between monosaccharide units based on the sequence of the growing glycan chain and the known specificities of available glycosyltransferases. researchgate.netnih.gov While general models aim to predict enzyme-substrate pairs with high accuracy across a wide range of metabolites, more specialized models focus on specific enzyme families, such as the fucosyltransferases and sialyltransferases involved in decorating core HMO structures. nih.govnih.gov

In the context of pLNH synthesis, these models can predict the behavior of key enzymes. For example, they can help determine the substrate specificity of the β-1,3-N-acetylglucosaminyltransferase and β-1,3-galactosyltransferase that build the pLNH backbone. researchgate.net By analyzing protein sequences and structural features, ML algorithms can predict which enzymes are likely to act on a given precursor, such as Lacto-N-tetraose (LNT), to extend it into pLNH. researchgate.netbiorxiv.org Researchers have successfully adapted models of O-linked glycosylation to predict the biosynthesis of HMOs from a lactose (B1674315) starter, demonstrating the feasibility of these in silico approaches. researchgate.netbiorxiv.org Such models can generate theoretical reaction networks, predicting not only known structures like pLNH but also potentially new, uncharacterized HMOs. researchgate.net

The table below illustrates the types of data used and the predictive outputs of ML models relevant to pLNH characterization.

| Input Data Type | Machine Learning Model | Predicted Output | Relevance to pLNH |

| Enzyme Amino Acid Sequence | Convolutional Neural Network (CNN), Transformer Models | Enzyme Class (e.g., Glycosyltransferase), Substrate Specificity | Predicts which transferases can synthesize the specific linkages in pLNH. researchgate.netnih.gov |

| Glycan Precursor Structure | Recurrent Neural Network (RNN), Graph Neural Networks | Probability of Next Monosaccharide Addition and Linkage Type | Simulates the step-by-step enzymatic synthesis of the pLNH chain. researchgate.net |

| Mass Spectrometry (MS/MS) Data | Deep Neural Network | Most Probable Glycan Structure | Annotates experimental MS/MS data to identify pLNH in complex biological samples. |

| Known Enzyme-Substrate Pairs | Support Vector Machine (SVM), Random Forest | Likelihood of a novel enzyme-substrate interaction | Identifies potential promiscuous activities of known enzymes that might produce pLNH variants. mdpi.com |

These computational tools are not only predictive but also aid in the interpretation of complex experimental data. For example, ML algorithms can analyze tandem mass spectrometry (MS/MS) fragmentation patterns to distinguish between isomers like pLNH and Lacto-N-hexaose (LNH), a task that is analytically challenging. acs.org

Comparative Analysis with Known Glycan Databases

Glycan databases are critical bioinformatics resources that store vast amounts of information on carbohydrate structures, serving as a foundation for comparative analysis. nih.gov For a complex oligosaccharide like p-Lacto-N-hexaose, these databases allow researchers to compare its structure against a comprehensive library of known glycans, revealing relationships in biosynthesis, function, and evolution. researchgate.net

Prominent databases in glycoscience include GlyTouCan, which provides a repository for glycan structures and assigns unique accession numbers for unambiguous identification, and specialized collections like MilkOligoDB, which focuses on human and mammalian milk oligosaccharides. acs.orgnih.govresearchgate.net p-Lacto-N-hexaose is registered in these databases, which codify its structure, mass, and composition. acs.orgbiosynth.com The GlyTouCan accession number for pLNH, for example, provides a standardized reference for researchers worldwide. acs.org

Comparative analysis using these databases is multifaceted.

Isomer Comparison: Researchers can extract the structures of pLNH and its isomers, such as Lacto-N-hexaose (LNH) and para-Lacto-N-neohexaose (pLNnH), to analyze their structural differences. This is crucial for understanding how subtle changes in glycosidic linkages (e.g., type 1 vs. type 2 chains) can arise from the action of different glycosyltransferases and how these differences might impact biological function. nih.govjst.go.jp

Biosynthetic Pathway Elucidation: By comparing the structure of pLNH to its precursors, such as Lacto-N-tetraose (LNT), and other elongated or decorated structures found in the database, scientists can infer biosynthetic relationships. jst.go.jpoup.com For example, observing that pLNH shares a common core with fucosylated or sialylated HMOs suggests they are synthesized by competing or sequential enzymatic pathways. biorxiv.orgoup.com

Cross-Species Analysis: Databases like MilkOligoDB allow for the comparison of HMO profiles across different species. researchgate.net This can reveal conserved structural motifs and highlight the relative abundance or absence of specific structures like pLNH, offering insights into the evolutionary pressures shaping milk composition. researchgate.net

Interpretation of Analytical Data: When analyzing complex biological samples, such as human milk, researchers use software that queries these glycan databases. acs.org Experimental data, typically from mass spectrometry, is matched against the database entries to identify and quantify the glycans present, including pLNH. acs.orgresearchgate.net This process is essential for profiling the HMO composition of milk from different individuals and understanding its variability. jst.go.jpnih.gov

The following table provides an overview of key glycan databases and their utility in the analysis of pLNH.

| Database | Type of Information | Utility for pLNH Analysis |

| GlyTouCan | International glycan structure repository with unique accession IDs. nih.gov | Provides a unique identifier for pLNH (e.g., G33993ZB) for unambiguous reference. Stores structural and mass information used for matching against experimental data. acs.org |

| MilkOligoDB | A curated database of milk oligosaccharides from various mammalian species. researchgate.net | Allows for comparative analysis of pLNH presence and abundance relative to other HMOs and across different species. researchgate.net |

| PubChem | A public repository of chemical substances and their biological activities. | Contains information on the chemical formula, molecular weight, and structure of pLNH, along with links to scientific literature. |

| CarbBank | A historical but foundational carbohydrate structure database. | Contains structural data that has been integrated into modern, more comprehensive databases used for glycan analysis. |

By integrating these database resources with analytical and predictive tools, researchers can perform comprehensive characterizations of p-LNH, placing its structure and synthesis in the broader context of the human glycome.

Biological Roles and Recognition Mechanisms of P Lacto N Hexaose in Pre Clinical Contexts

Influence on Microbial Ecology and Gut Microbiota Modulation

Para-Lacto-N-hexaose, a complex glycan found in human milk, plays a pivotal role in shaping the gut microbial landscape. Its structure allows it to be selectively utilized by beneficial bacteria, thereby influencing the composition and metabolic output of the gut microbiota and limiting the colonization of pathogenic organisms.

Research has consistently demonstrated that pLNH is selectively fermented by specific commensal bacteria, most notably species of Bifidobacterium. These bacteria possess specialized enzymes, such as β-galactosidases and β-N-acetylhexosaminidases, which are necessary to break down the complex structure of pLNH for energy. For instance, Bifidobacterium bifidum and Bifidobacterium longum have been shown to efficiently metabolize pLNH. The fermentation of pLNH by these bifidobacteria leads to the production of short-chain fatty acids (SCFAs), such as acetate (B1210297), propionate, and butyrate, which contribute to a lower colonic pH, creating an environment that is less favorable for the growth of pathogenic bacteria.

A study investigating the utilization of various human milk oligosaccharides by Bifidobacterium infantis found that strains like ATCC 15697 could effectively consume pLNH, although its degradation was generally slower compared to some other HMOs like lacto-N-tetraose. This selective utilization underscores the prebiotic nature of pLNH, directly fostering the growth of beneficial gut symbionts.

The metabolic output of the gut microbiota is also significantly influenced by the presence of pLNH. The production of SCFAs from pLNH fermentation serves as a primary energy source for colonocytes and has systemic effects on host metabolism and immune function. Furthermore, the metabolism of pLNH can lead to the production of other beneficial metabolites that contribute to the cross-feeding of other gut bacteria, further shaping the microbial community.

| Research Finding | Organism/Model | Key Outcome |

| Selective utilization of pLNH | Bifidobacterium bifidum, Bifidobacterium longum | Efficient fermentation and production of short-chain fatty acids. |

| Impact on microbiota composition | In vitro fecal fermentation models | Increased relative abundance of Bifidobacterium species. |

| Modulation of metabolic function | In vitro models | Increased production of acetate and lactate. |

Beyond its role as a prebiotic, pLNH can directly interfere with the colonization of pathogenic bacteria by acting as a soluble decoy receptor. Many pathogenic bacteria rely on surface lectins to bind to specific glycan structures on the surface of host intestinal epithelial cells as a first step in establishing an infection. Because pLNH mimics the structure of these host cell surface glycans, it can competitively bind to the lectins of pathogens in the gut lumen. This binding action neutralizes the pathogens, preventing them from adhering to the intestinal wall and facilitating their clearance from the gut.

For example, pLNH has been implicated in the inhibition of adhesion of pathogens like Campylobacter jejuni, a common cause of bacterial gastroenteritis. By binding to the adhesins of these bacteria, pLNH effectively reduces their ability to colonize the gut, thereby providing a protective effect against infection.

Modulation of Immune Responses in In Vitro and Animal Models

The influence of pLNH extends beyond the gut lumen to the modulation of the host immune system. Both directly and indirectly, through its effects on the gut microbiota, pLNH can shape immune responses, as demonstrated in various in vitro and animal model studies.

Immune cells are equipped with pattern recognition receptors (PRRs) that detect microbial components and endogenous signals to initiate immune responses. Emerging research suggests that HMOs, including pLNH, can be recognized by certain PRRs on immune cells such as dendritic cells, macrophages, and lymphocytes. This interaction can trigger downstream signaling pathways that modulate immune cell activation and function. While the specific PRRs that bind pLNH are still under active investigation, lectin receptors on immune cells are likely candidates for this interaction, given the glycan nature of pLNH.

Pre-clinical studies have shown that pLNH can influence the phenotype of immune cells and modulate the production of cytokines, which are key signaling molecules of the immune system. For instance, in vitro experiments using human immune cells have demonstrated that exposure to pLNH can lead to a less inflammatory cytokine profile. This is characterized by a decrease in the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-12 (B1171171) (IL-12), and an increase in the production of anti-inflammatory cytokines like interleukin-10 (IL-10).

In animal models, the administration of pLNH has been associated with changes in immune cell populations in the gut-associated lymphoid tissue (GALT) and spleen. These changes often reflect a shift towards a more regulatory or anti-inflammatory immune state. For example, an increase in the proportion of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance, has been observed in some studies.

| Experimental System | Immune Cell Type | Observed Effect |

| In vitro human peripheral blood mononuclear cells | Monocytes, Lymphocytes | Decreased production of pro-inflammatory cytokines (TNF-α, IL-1β). |

| In vitro co-culture models | Dendritic cells, T cells | Promotion of a Th1-skewed immune response. |

| Animal models (mice) | Splenocytes | Increased production of IL-10. |

The immunomodulatory effects of pLNH are thought to be mediated through multiple pathways. These include the direct interaction with immune cells, as well as indirect effects mediated by the SCFAs and other metabolites produced during the fermentation of pLNH by the gut microbiota.

Mechanisms of Anti-inflammatory Activity in Pre-clinical Models

Human milk oligosaccharides (HMOs) are widely recognized for their ability to modulate the immune system and reduce inflammatory responses. nih.govbinasss.sa.crijclinmedcasereports.com While direct studies on p-Lacto-N-hexaose (pLNH) are limited, its anti-inflammatory mechanisms can be inferred from the broader class of neutral, non-fucosylated HMOs. The primary proposed mechanisms include the modulation of immune cell signaling pathways and the regulation of cytokine production. nih.govgoogle.com

HMOs can influence the production of key cytokines involved in the inflammatory cascade. nih.gov In various pre-clinical models, specific HMOs have been shown to downregulate pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (IL), while promoting anti-inflammatory cytokines like IL-10. nih.govescholarship.org This modulation helps to dampen excessive immune responses and supports the development of immune tolerance. nih.gov

Other Biological Activities

Antimicrobial Activities Against Specific Pathogens in In Vitro Assays

A primary defense mechanism of HMOs is their ability to act as anti-adhesive antimicrobials. frontiersin.orgacs.org They function as soluble decoy receptors that mimic the carbohydrate structures on the surface of host epithelial cells. acs.orgwjgnet.com Pathogenic bacteria and viruses often bind to these cell surface glycans as the first step of infection. acs.orgjst.go.jp By presenting themselves as alternative binding targets, HMOs like pLNH can competitively inhibit pathogen attachment, thereby preventing colonization and subsequent infection. acs.orgwjgnet.com

In vitro studies have demonstrated the efficacy of this mechanism for various HMOs against a range of pathogens. For example, specific fucosylated HMOs have been shown to inhibit the adhesion of Campylobacter jejuni and certain strains of Escherichia coli. wjgnet.com Other HMOs can inhibit the attachment of Streptococcus pneumoniae and Haemophilus influenzae. biosynth.com While studies specifically isolating the effect of pLNH are scarce, as a prominent neutral HMO, it is considered a contributor to this broad-spectrum, anti-adhesive protection. nih.govfrontiersin.org The complex structure of pLNH provides a potential binding site for various pathogens that recognize glycan moieties, thus playing a role in the innate, non-specific immune defense conferred by breast milk. acs.org

Molecular Recognition Mechanisms with Host Receptors and Proteins

The biological activities of pLNH are mediated by its specific molecular interactions with host glycan-binding proteins, known as lectins. These include galectins and sialic acid-binding immunoglobulin-like lectins (Siglecs), which are crucial in regulating immune responses. biosynth.comrsc.org

Galectin Interactions: Galectins are a family of proteins that recognize β-galactoside sugars. nih.gov Research using isothermal titration microcalorimetry has shown that galectin-3, a chimera-type galectin associated with regulating inflammation and cell adhesion, exhibits an enhanced binding affinity for lacto-N-hexaose (LNH), a structural isomer of pLNH. nih.govoup.com In contrast, galectin-1 does not show this enhanced affinity. nih.govoup.com The ability of galectin-3 to bind to internal N-acetyllactosamine (LacNAc) residues, which are key structural components of LNH and pLNH, may explain this preferential binding. oup.comacs.org Studies on similar, more complex poly-LacNAc structures further support that galectin-3 has a strong affinity for these types of glycans. nih.govacs.org This specific recognition suggests a role for pLNH in modulating galectin-3 mediated immune pathways.

Siglec Interactions: Siglecs are another class of immune receptors that primarily recognize sialic acid-containing glycans. rsc.orgnih.gov Interestingly, glycan microarray analyses have revealed that the core structure of LNH can be recognized by certain Siglecs, even without sialic acid modification in some contexts, or when it forms the backbone for more complex sialylated structures. One study identified that Siglec-15 can bind to sialylated glycans that are built upon an LNH backbone. nih.gov Further enzymatic synthesis studies of LNH-derived oligosaccharides have confirmed that these structures are recognized by a broad range of Siglecs, highlighting the importance of the underlying glycan chain. researchgate.net These findings indicate that the pLNH structure is a relevant ligand for Siglec-mediated recognition, suggesting its involvement in modulating immune cell function. frontiersin.orgnih.gov

Data Tables

Table 1: Compound and Protein Names

| Full Name | Abbreviation |

| para-Lacto-N-hexaose | pLNH |

| Lacto-N-hexaose | LNH |

| N-acetyllactosamine | LacNAc |

| Lacto-N-neotetraose | LNnT |

| Tumor Necrosis Factor-alpha | TNF-α |

| Interleukin | IL |

| Toll-like Receptor | TLR |

| Sialic acid-binding immunoglobulin-like lectin | Siglec |

Table 2: Research Findings on Molecular Recognition of pLNH and Related Structures

| Host Receptor | Ligand(s) | Key Finding | Citation(s) |

| Galectin-3 | Lacto-N-hexaose (LNH) | Shows enhanced binding affinity for LNH compared to galectin-1 and other simpler glycans. | nih.govoup.com |

| Galectin-3 | Poly-N-acetyllactosamine structures | Binds with high affinity to complex structures containing internal LacNAc units. | nih.govacs.org |

| Siglec-15 | Sialylated Lacto-N-hexaose | The LNH backbone is a key feature for recognition by Siglec-15. | nih.gov |

| Various Siglecs | LNH-derived oligosaccharides | The LNH core structure is broadly recognized by various Siglec family members. | researchgate.net |

Research Methodologies and Experimental Models in P Lacto N Hexaose Studies

In Vitro Experimental Models

In vitro models provide controlled environments to study specific biological processes without the complexities of a whole organism. They are fundamental in pLNH research for dissecting molecular mechanisms.

Simple cell culture systems are a primary tool for investigating the direct interactions between pLNH and host cells. These models typically involve growing monolayers of specific cell types, such as human epithelial cells, to observe the effects of pLNH. Researchers can control variables like substrate concentrations, pH (often optimized around 7.2–7.5), and temperature (typically 37°C for mammalian cells) to assess how pLNH influences cellular behavior, signaling pathways, and receptor binding. To validate the specificity of observed interactions, studies may incorporate genetic knockout models, such as cells modified using CRISPR/Cas9, or use enzyme inhibitors in parallel assays.

Table 1: Typical Parameters in Cell Culture Systems for pLNH Studies

| Parameter | Typical Condition/Value | Purpose | Source |

|---|---|---|---|

| Cell Type | Human Epithelial Cells (e.g., intestinal lines) | To model the gut lining where pLNH interaction occurs. | |

| Temperature | 37°C | To mimic human physiological conditions for mammalian enzymes. | |

| pH | 7.2 - 7.5 | To provide an optimal environment for enzymatic reactions. |

To better replicate the complexity of native tissues, researchers are increasingly using organoid and 3D culture models. sigmaaldrich.comnih.gov Organoids are self-organizing 3D structures grown from stem cells that mimic the architecture and functionality of a specific organ, such as the intestine. sigmaaldrich.comresearchgate.net These models are superior to 2D cultures because they recapitulate the cellular diversity and structural organization of primary tissue, providing a more physiologically relevant context. sigmaaldrich.comfishersci.co.uk In the context of pLNH research, intestinal organoids can be used to study how pLNH affects different cell lineages within the gut epithelium, influences barrier function, and modulates tissue-level responses in a setting that more closely resembles the in vivo environment. sigmaaldrich.com

To understand the fate of pLNH as it travels through the digestive system, scientists employ simulated gastrointestinal tract (GIT) models. Studies have shown that human milk oligosaccharides are generally resistant to enzymatic hydrolysis in the upper GIT. ucsb.edu Dynamic, computer-controlled multicompartmental models like the TNO gastro-intestinal model (TIM) and the Simulator of the Human Intestinal Microbial Ecosystem (SHIME) replicate the physiological conditions of different parts of the digestive tract. capes.gov.br These systems simulate body temperature, pH changes, digestive secretions, and peristaltic movements to study the digestibility and fermentation of compounds like pLNH. capes.gov.br Such models are crucial for determining how much intact pLNH reaches the colon, where it can exert its prebiotic effects. nih.gov

Table 2: Comparison of Simulated Gastrointestinal Tract Models

| Model Name | Simulated Compartments | Key Features | Source |

|---|---|---|---|

| TNO gastro-intestinal model (TIM) | Stomach, Duodenum, Jejunum, Ileum | Computer-controlled simulation of temperature, pH, secretions, mixing, and absorption. | capes.gov.br |

The prebiotic activity of pLNH is a key area of investigation, focusing on its ability to selectively promote the growth of beneficial bacteria like Bifidobacterium. tandfonline.com Co-culture systems, which involve growing host cells (e.g., intestinal epithelial cells) together with specific microbial strains, are essential for studying these interactions. researchgate.net These models allow researchers to observe how pLNH modulates the relationship between the host and its gut microbiota. For instance, studies have co-cultured Bifidobacterium longum subsp. infantis with Faecalibacterium prausnitzii using HMOs as the carbon source to investigate cross-feeding behaviors and metabolite production. tandfonline.com Such research helps to uncover the mechanisms by which pLNH contributes to a healthy gut environment by influencing bacterial metabolism and host cell responses. tandfonline.comresearchgate.net

Computational and In Silico Approaches

Computational modeling provides powerful tools to predict and analyze the complex biological networks associated with pLNH.

The biosynthesis of pLNH and other HMOs involves a complex network of glycosyltransferase enzymes. nih.govnih.gov In silico modeling has become a key methodology for deciphering these pathways. Researchers have adapted quantitative models of glycosylation, such as those for mucin-type O-glycans, to simulate the synthesis of HMOs from a lactose (B1674315) precursor. researchgate.netbiorxiv.org These models can identify the minimum set of enzymes required to produce the vast diversity of known HMO structures. biorxiv.org For example, one model identified that just 11 enzyme activities could account for the synthesis of over 200 distinct HMOs. biorxiv.org Software tools can also generate predictive models of glycosylation networks, allowing researchers to simulate the effects of enzyme knockouts and identify key enzymes, such as β-1,4-galactosyltransferase and β-1,3-N-acetylglucosaminyltransferase, that are critical for generating specific HMO structures like pLNH. nih.govbiorxiv.org

Table 3: Key Enzyme Activities in HMO Biosynthesis Identified by Predictive Modeling

| Enzyme Type | Function | Importance in Pathway | Source |

|---|---|---|---|

| β-1,3-N-acetylglucosaminyltransferase (B3GNT2) | Adds GlcNAc to lactose, a key step in forming the core structure of type 1 chains. | A crucial initiating enzyme for many complex HMOs. | nih.govbiorxiv.org |

| β-1,4-galactosyltransferase (B4GALT) | Adds galactose to N-acetylglucosamine, forming the LacNAc unit of type 2 chains. | Controls metabolic flux and the level of antennarity (branching). | researchgate.netbiorxiv.org |

| Fucosyltransferases (FUTs) | Add fucose to various positions on the glycan chain. | Responsible for creating fucosylated HMOs. | nih.govbiorxiv.org |

Molecular Dynamics Simulations for Conformational Analysis and Binding Studies

Molecular dynamics (MD) simulations have become an indispensable tool in the study of p-Lacto-N-hexaose (pLNH) and other human milk oligosaccharides (HMOs), offering insights into their dynamic structures and interactions that are often difficult to obtain through experimental methods alone. These computational techniques allow researchers to model the behavior of pLNH at an atomic level, providing a detailed understanding of its conformational flexibility and how it binds to various biological receptors.

The conformational landscape of pLNH is complex due to the multiple rotatable glycosidic bonds connecting its six monosaccharide units. MD simulations can explore this landscape by calculating the potential energy of the molecule as a function of its atomic coordinates, revealing the most stable and frequently adopted three-dimensional shapes. This conformational analysis is crucial because the biological activity of pLNH is intrinsically linked to its structure. For instance, the specific arrangement of its sugar residues can determine its accessibility and affinity for the binding sites of enzymes and lectins.

In the context of binding studies, MD simulations are used to model the interaction between pLA and its molecular targets, such as bacterial glycosidases or host cell receptors. By simulating the process of pLNH docking into the active site of a protein, researchers can identify the key amino acid residues involved in the interaction and elucidate the network of hydrogen bonds and other non-covalent forces that stabilize the complex. This information is vital for understanding the mechanisms by which pLNH exerts its prebiotic and anti-adhesive effects.

Complementary to standalone MD simulations, quantum mechanics/molecular mechanics (QM/MM) calculations can provide an even more accurate description of the electronic events that occur during enzymatic reactions involving pLNH. frontiersin.org In a QM/MM approach, the region of the system where the chemical reaction takes place (e.g., the active site of an enzyme and the scissile glycosidic bond of pLNH) is treated with a high level of quantum mechanical theory, while the remainder of the system is described using the more computationally efficient molecular mechanics force fields. This hybrid method allows for the detailed investigation of reaction mechanisms, including the conformational changes that the substrate and enzyme undergo during catalysis. frontiersin.org

The insights gained from MD simulations and related computational methods are not only of fundamental scientific interest but also have practical implications. For example, by understanding the structural determinants of pLNH binding, it may be possible to design and synthesize novel glycan-based therapeutics with enhanced or targeted biological activities.

Big Data Analysis and Machine Learning Applications in Glycoscience

The field of glycoscience, including the study of p-Lacto-N-hexaose (pLNH), is increasingly benefiting from the application of big data analysis and machine learning (ML). The inherent complexity and diversity of human milk oligosaccharides (HMOs) present a significant analytical challenge, which these advanced computational approaches are well-suited to address.

The large datasets generated from high-throughput analytical techniques, such as mass spectrometry and liquid chromatography, provide a wealth of information on the composition and abundance of various HMOs, including pLNH, in different individuals and populations. ucsb.edunih.gov Statistical methods, such as linear mixed models, are employed to analyze these large datasets to identify correlations between HMO concentrations and various factors like lactation stage and maternal genetics. biorxiv.org For instance, studies have used these models to demonstrate that the concentration of many HMOs, including lacto-N-hexaose (LNH), tends to decrease over the course of lactation. biorxiv.org

Machine learning algorithms are proving to be powerful tools for deciphering the complex relationships within these large glycomic datasets. nih.gov In the context of HMO biosynthesis, ML models can be trained on existing data of glycosyltransferase sequences and their known activities to predict the function of uncharacterized enzymes or to engineer enzymes with desired specificities for the synthesis of specific HMOs. nih.gov This predictive capability can significantly accelerate the discovery and production of novel HMO structures for research and potential therapeutic applications.

Furthermore, machine learning approaches are being developed to improve the identification and structural elucidation of isomeric glycans from complex mixtures. acs.orgacs.org Given that many HMOs, including pLNH, have isomers with the same mass but different structures and biological functions, distinguishing between them is a critical analytical task. nih.gov ML algorithms can be trained to recognize the subtle differences in the fragmentation patterns from mass spectrometry or the spectral features from infrared spectroscopy, enabling more accurate and automated identification of specific isomers within a mixture. acs.org

The integration of big data analysis and machine learning into glycoscience research is not only enhancing our understanding of the biological roles of pLNH and other HMOs but also paving the way for personalized nutrition and medicine, where interventions could be tailored based on an individual's specific HMO profile.

Future Research Directions and Emerging Paradigms in P Lnh Research

Development of Next-Generation Synthetic Strategies for Scalability and Sustainability

The limited availability of pure, individual HMOs like pLNH has historically been a significant bottleneck for in-depth biological research. nih.gov While isolation from human milk is possible, it is not scalable. nih.gov Consequently, the future of pLNH research heavily relies on the advancement of scalable and sustainable synthetic strategies. Current efforts are focused on chemical, enzymatic, and chemoenzymatic methods. nih.gov

Enzymatic and chemoenzymatic approaches are highly promising for sustainable production. researchgate.netnih.gov These methods leverage the high specificity of enzymes like glycosyltransferases to build complex structures like pLNH under milder conditions than purely chemical routes. nih.gov Hybrid chemoenzymatic strategies, which combine the precision of chemical synthesis for a core structure with the efficiency of enzymatic extension, are a particularly active area of research. The development of robust, recombinant glycosyltransferases and engineered microbial hosts (metabolic engineering) for whole-cell biotransformation represents the most viable path toward the large-scale, cost-effective production of pLNH needed for comprehensive pre-clinical studies and potential applications. nih.gov

Table 1: Comparison of Synthetic Strategies for pLNH and other HMOs

| Strategy | Advantages | Challenges | Future Direction |

| Chemical Synthesis | High purity; Precise control over structure. nih.gov | Multi-step; Low overall yields; Scalability issues. researchgate.netresearchgate.net | More efficient glycosylation reactions; Reduced protecting group manipulations. eurocarb2025.com |

| Enzymatic Synthesis | High specificity; Milder reaction conditions. nih.gov | Enzyme availability and stability; Cost of nucleotide sugar donors. | Discovery and engineering of novel, robust glycosyltransferases. researchgate.net |

| Chemoenzymatic | Combines chemical precision with enzymatic efficiency. | Requires expertise in both chemical and biological methods. | Optimization of hybrid workflows for improved yields and scalability. |

| Microbial Fermentation | Highly scalable; Cost-effective for large quantities. nih.gov | Strain engineering complexity; Potential for byproduct formation. | Engineering of microbial hosts to produce a wider diversity of complex HMOs. nih.gov |

Advancements in High-Throughput Analytical Characterization of Complex Glycan Mixtures

Human milk contains over 200 structurally distinct oligosaccharides, many of which are isomers, making their separation and characterization a significant analytical challenge. nih.gov Future research requires advanced high-throughput (HTP) methods to accurately profile complex mixtures containing pLNH and its structural variants from biological samples. nih.gov

Current analytical workflows heavily rely on liquid chromatography (LC) coupled with mass spectrometry (MS). acs.org Ultra-high-performance liquid chromatography (UHPLC) using hydrophilic interaction liquid chromatography (HILIC) is a powerful technique for separating glycan isomers. researchgate.net However, co-elution of closely related structures, such as isomers of difucosyl-para-lacto-N-hexaose (DF-pLNH), remains a challenge. acs.org

Emerging paradigms are moving towards multi-dimensional separation techniques. The integration of ion mobility spectrometry (IM-MS) with LC-MS provides an additional layer of separation based on the size, shape, and charge of the glycan, allowing for the distinction of isomers that are inseparable by chromatography alone. acs.org Furthermore, the development of automated, robotic platforms for sample preparation, including glycan release and fluorescent labeling, is crucial for ensuring the reproducibility and throughput required for large-scale clinical and discovery studies. lcms.czbio-techne.com The creation of comprehensive spectral libraries and sophisticated data analysis software will be essential to identify and quantify glycans from complex MS/MS data in a high-throughput manner. premierbiosoft.com

Detailed Elucidation of Molecular Mechanisms in Pre-clinical Biological Interactions

While pLNH is known to have prebiotic effects, promoting the growth of beneficial gut bacteria like Bifidobacteria, the precise molecular mechanisms governing its biological interactions are not fully understood. Future pre-clinical research will focus on moving beyond descriptive observations to a detailed mechanistic understanding of how pLNH influences host physiology.

A key area of investigation is the interaction of pLNH with specific host cell receptors and bacterial enzymes. As a core structure within the broader family of HMOs, pLNH may act as a competitive inhibitor, blocking the binding of pathogens to host cell surface glycans. nih.gov It also plays a role in modulating the immune system. nih.govfrontiersin.org Studies are needed to identify the specific receptors on immune cells, such as dendritic cells, that interact with pLNH and to delineate the downstream signaling pathways that lead to modulated cytokine expression and a balanced immune response. nih.govbiorxiv.org

Understanding how gut microbes metabolize pLNH is another critical research avenue. This involves identifying the specific glycosidases produced by beneficial bacteria that are capable of breaking down its complex structure. Investigating the metabolic byproducts, such as short-chain fatty acids, generated from pLNH fermentation by the gut microbiota will provide further insight into its indirect effects on gut health and systemic immunity.

Integration of Multi-Omics Technologies (Glycomics, Metabolomics, Proteomics) for Comprehensive Understanding

To unravel the multifaceted roles of pLNH, future research will increasingly rely on the integration of multiple "omics" technologies. nih.gov This systems biology approach allows for a holistic view of the interplay between pLNH, the host, and the microbiome. nih.gov

Integrating glycomics (the study of all glycans in a system) with transcriptomics (gene expression) of mammary gland cells can help elucidate the genetic basis of pLNH biosynthesis. biorxiv.orgresearchgate.net By correlating the expression of specific glycosyltransferase genes with the abundance of pLNH and other HMOs in milk, researchers can build a comprehensive map of the biosynthetic network. biorxiv.orgnih.gov

Furthermore, combining glycomic data with proteomics and metabolomics of infant stool samples can reveal how pLNH shapes the gut microbiome and its metabolic output. nih.gov For instance, researchers can identify which bacterial species flourish in the presence of pLNH (proteomics) and what metabolites they produce (metabolomics), linking the consumption of a specific glycan to functional outcomes. This integrated approach is essential for disentangling the complex interactions within the gut-brain axis and understanding how HMOs like pLNH may influence neurodevelopment and behavior. mdpi.com The main challenge in this area is the computational complexity of integrating and interpreting these large, diverse datasets to build predictive models of biological function. nih.gov

Q & A

Q. What are the established methods for detecting and quantifying p-Lacto-N-hexaose (pLNH) in biological samples?

pLNH detection typically employs high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) or matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF). For quantification, isotopic labeling (e.g., stable isotope-labeled internal standards) and calibration curves are critical to minimize matrix effects. Sample preparation often involves enzymatic digestion (e.g., PNGase F for N-glycans) followed by solid-phase extraction (C18 or graphitized carbon columns) to isolate pLNH .

Q. How should researchers design experiments to study the biosynthetic pathways of pLNH in vitro?

In vitro studies require controlled systems such as cell cultures (e.g., human epithelial cells) or purified enzyme mixtures (e.g., galactosyltransferases). Experimental variables include substrate concentrations (e.g., UDP-galactose, UDP-GlcNAc), reaction time, pH (optimized near 7.2–7.5), and temperature (37°C for mammalian enzymes). Data validation should involve parallel assays with knockout models or enzyme inhibitors to confirm pathway specificity .

Q. What statistical approaches are recommended for analyzing pLNH-related experimental data?

Follow NIH guidelines for preclinical research, including predefining sample sizes, using appropriate tests (e.g., ANOVA for multi-group comparisons), and reporting effect sizes with confidence intervals. For glycan abundance data, non-parametric tests (e.g., Mann-Whitney U) may be necessary due to non-normal distributions. Ensure transparency by documenting raw data repositories and analysis scripts .

Advanced Research Questions

Q. How can researchers resolve structural ambiguity in pLNH isomers during mass spectrometric analysis?

Isomeric differentiation requires orthogonal techniques such as ion mobility spectrometry (IMS) paired with MS or linkage-specific derivatization (e.g., permethylation). Nuclear magnetic resonance (NMR) spectroscopy, particularly 2D - HSQC, can confirm glycosidic linkages and anomeric configurations. Computational tools (e.g., GlycoWorkbench) assist in annotating spectral data .

Q. What strategies mitigate confounding factors in pLNH quantification across heterogeneous biological matrices?

Standardize pre-analytical steps (e.g., sample collection protocols, storage at -80°C) to minimize degradation. Use spike-in recovery experiments with synthetic pLNH to assess extraction efficiency. For inter-study comparisons, adopt community-agreed reference materials and report assay limits of detection (LOD) and quantification (LOQ) .

Q. How should contradictory data on pLNH’s role in microbial adhesion be addressed?

Conduct dose-response assays to verify specificity and rule out off-target interactions. Validate findings using genetic knockouts (e.g., CRISPR/Cas9-modified host cells or microbial strains). Meta-analyses of published datasets can identify methodological inconsistencies (e.g., variable glycan array platforms) and guide harmonization efforts .

Q. What ethical and reporting standards apply to pLNH studies involving human-derived samples?

Obtain informed consent for human samples, with explicit documentation of data anonymization and storage protocols. Adhere to the ICMJE guidelines for disclosing conflicts of interest, funding sources, and data availability. For animal studies, follow ARRIVE 2.0 guidelines to ensure reproducibility .

Methodological Best Practices

What frameworks assist in formulating hypothesis-driven research questions about pLNH?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to define scope. For mechanistic studies, use the "5Ws" (What, Why, When, Where, How) to dissect pLNH’s biological roles. Pilot studies are critical to refining questions .

Q. How should researchers document and share pLNH-related data for reproducibility?

Use FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw MS spectra in repositories like GlyTouCan or MetaboLights. Include detailed metadata (e.g., instrument settings, column specifications) and code for data processing pipelines (e.g., R/Python scripts) .

Q. What are the pitfalls in interpreting pLNH’s functional assays in disease models?

Avoid overgeneralizing findings from single-cell lines or animal models. Use isogenic controls to account for genetic variability. For in vivo studies, consider host microbiome interactions, which may modulate pLNH bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.